molecular formula C16H11N3O B11854935 3-(1,3-Benzoxazol-2-yl)quinolin-7-amine CAS No. 64887-29-2

3-(1,3-Benzoxazol-2-yl)quinolin-7-amine

Cat. No.: B11854935
CAS No.: 64887-29-2
M. Wt: 261.28 g/mol
InChI Key: TZYFCEAYFVGNKV-UHFFFAOYSA-N
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Description

3-(Benzo[d]oxazol-2-yl)quinolin-7-amine is a heterocyclic compound that features both oxazole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]oxazol-2-yl)quinolin-7-amine typically involves the formation of the oxazole ring followed by the quinoline ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzoic acid with o-aminophenol can lead to the formation of the oxazole ring, which is then further reacted with quinoline derivatives to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]oxazol-2-yl)quinolin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce oxazoline derivatives .

Scientific Research Applications

3-(Benzo[d]oxazol-2-yl)quinolin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d]oxazol-2-yl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(benzo[d]oxazol-2-yl)quinolin-7-amine apart is its unique combination of oxazole and quinoline moieties, which may confer distinct biological activities and chemical properties. This dual functionality can make it a versatile compound for various applications in research and industry .

Properties

CAS No.

64887-29-2

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)quinolin-7-amine

InChI

InChI=1S/C16H11N3O/c17-12-6-5-10-7-11(9-18-14(10)8-12)16-19-13-3-1-2-4-15(13)20-16/h1-9H,17H2

InChI Key

TZYFCEAYFVGNKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=C4C=C(C=CC4=C3)N

Origin of Product

United States

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